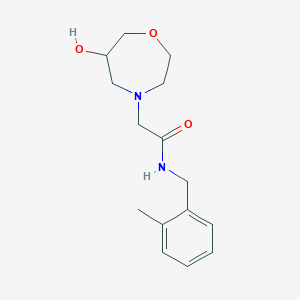![molecular formula C17H17N3O B5545137 4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is of interest due to its structural complexity and potential applications in various fields of chemistry and materials science. Its synthesis and analysis have been explored to understand its chemical behavior and properties better.
Synthesis Analysis
The compound has been synthesized through various methods, including the reaction of 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine, resulting in imidazo[1,2-a]pyridines among other products (Khalafy, Setamdideh, & Dilmaghani, 2002). Another approach involves the synthesis of imidazo[1,2-a]pyridines through the oxidative coupling of 2-aminopyridines with β-keto esters using bis(acetyloxy)(phenyl)-λ³-iodane as an oxidant (Wang, Ma, & Yu, 2011).
Molecular Structure Analysis
Structural analysis of related compounds has been conducted through various spectroscopic methods and X-ray crystallography, providing insight into the molecular configuration and geometry of these compounds (Attia et al., 2013).
Chemical Reactions and Properties
Research has shown that certain derivatives can undergo rearrangements to produce imidazo[1,2-a]pyridines and indoles, demonstrating the compound's reactivity and potential for chemical transformations (Azimi & Majidi, 2014).
Physical Properties Analysis
Studies on related compounds have explored their magnetic susceptibilities and differential scanning calorimetric measurements, providing information on the physical properties of these materials (Nishi et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and biological activity, of similar compounds have been studied. For example, certain complexes have shown anti-cancer properties, indicating the potential biomedical applications of these materials (Gallati et al., 2021).
科学的研究の応用
Cancer Research and Toxicology
- Carcinogenic heterocyclic amines like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole have been investigated for their accumulation in plasma and potential removal via hemodialysis in uremic patients, indicating pathways of excretion and potential biomarkers for exposure (S. Manabe et al., 1987).
- Studies on imidacloprid, a nitromethylene insecticide structurally similar to imidazoles, have explored its toxicological profile and post-mortem distribution, shedding light on its impact on the nervous system and potential for causing harm (P. Proença et al., 2005).
Cardiology
- Compounds with imidazole structures have been assessed for their positive inotropic effects on cardiac function, providing insights into new therapeutic approaches for cardiac insufficiency and heart failure (K. Ruffmann et al., 1981; J. Thormann et al., 1981).
Neurology
- The neurotoxic effects of certain imidazole derivatives have been documented, such as the case of parkinsonism following the abuse of a meperidine analogue, highlighting the neurotoxic potential of these compounds and the need for careful consideration in their use (G. Davis et al., 1979).
作用機序
特性
IUPAC Name |
4-[3-(2-imidazol-1-ylethoxy)phenyl]-2-methylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-14-11-16(5-6-19-14)15-3-2-4-17(12-15)21-10-9-20-8-7-18-13-20/h2-8,11-13H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTJALCQKGRQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC(=CC=C2)OCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)
![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine](/img/structure/B5545078.png)


![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![5-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5545106.png)
![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![1-[(2,4-dimethylphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5545124.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)
